2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine
Description
2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine (CAS: 1249226-04-7) is a bicyclic heteroaromatic compound with the molecular formula C₁₂H₁₀ClN₃ and a molar mass of 231.68 g/mol . Key physicochemical properties include a predicted density of 1.320 g/cm³ and a boiling point of 305.5°C, suggesting moderate thermal stability . This compound is of interest in medicinal chemistry and materials science due to its fused-ring system, which may enhance binding affinity in biological targets or electronic properties in polymers.
Properties
IUPAC Name |
4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-9-7-3-1-4-8(7)15-11(16-9)10-13-5-2-6-14-10/h2,5-6H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUMTHOBYXNNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with cyclopentanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with hydrogenated functionalities.
Scientific Research Applications
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Substituent Variations in Cyclopenta[d]Pyrimidine Derivatives
The following table summarizes critical differences between the target compound and its analogs:
Structural and Functional Insights
- Substituent Effects on Reactivity: The chlorine atom in all compounds enables electrophilic substitution or cross-coupling reactions. However, the target compound’s pyrimidine group provides additional nitrogen atoms for hydrogen bonding, distinguishing it from the pyridine analog (CAS: 1249853-85-7) .
- Biological Activity: Compound 8 (C₈H₁₀ClN₃) demonstrated cytotoxic activity in vitro, attributed to its amine group facilitating interactions with DNA or enzymes .
Synthetic Accessibility :
- Derivatives like 4-chloro-2-methyl-cyclopenta[d]pyrimidine (C₈H₉ClN₂) are often synthesized via chlorination of precursor pyrimidines, as described in and . The discontinuation of methyl ester analogs (e.g., ) highlights challenges in stabilizing reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
